molecular formula C14H24O2 B14382605 Tetradec-3-ene-2,5-dione CAS No. 90072-84-7

Tetradec-3-ene-2,5-dione

Cat. No.: B14382605
CAS No.: 90072-84-7
M. Wt: 224.34 g/mol
InChI Key: WFDMYHJBPLZLPW-UHFFFAOYSA-N
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Description

Tetradec-3-ene-2,5-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradec-3-ene-2,5-dione can be achieved through several methods. One common approach involves the photoadduct formation of cyclopentene and 3-acetoxy-2-cyclohexen-1-one, followed by bromination and retro-aldol cleavage . The resulting intermediate is then subjected to allylation and oxidation to yield the desired compound . The reaction conditions typically involve the use of palladium (II) chloride-copper (I) chloride as catalysts and basic conditions for intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradec-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond and ketone groups make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tetradec-3-ene-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetradec-3-ene-2,5-dione involves its interaction with various molecular targets. The double bond and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that further interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetradec-3-ene-5,10-dione: Another compound with a similar structure but different reactivity.

    Hexadec-3-ene-2,5-dione: A longer-chain analog with distinct properties.

    Cyclohexene-2,5-dione: A cyclic analog with different chemical behavior.

Uniqueness

Tetradec-3-ene-2,5-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination imparts distinct reactivity and makes it valuable in various applications, from synthesis to industrial production.

Properties

CAS No.

90072-84-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradec-3-ene-2,5-dione

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h11-12H,3-10H2,1-2H3

InChI Key

WFDMYHJBPLZLPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C=CC(=O)C

Origin of Product

United States

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